![molecular formula C22H28N2O4 B5514915 8-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5514915.png)
8-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
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Overview
Description
Synthesis Analysis
The synthesis of related 1-oxa-3,8-diazaspiro[4.5]decan-2-ones involves complex organic reactions, often aiming at potential pharmaceutical applications. For instance, Caroon et al. (1981) described the preparation of 43 new 1-oxa-3,8-diazaspiro[4,5]decan-2-ones with various substitutions for screening as antihypertensive agents, highlighting the synthetic versatility of this scaffold (Caroon et al., 1981).
Molecular Structure Analysis
Structural analysis of these compounds often reveals their complexity and the impact of different substitutions on their biological activity. The structure-activity relationships (SAR) are crucial for understanding their potential as pharmaceutical agents. Tsukamoto et al. (1995) synthesized novel 1-oxa-2,8-diazaspiro[4.5]decan-3-ones, exploring their SAR as M1 muscarinic agonists, which underscores the importance of molecular structure in their pharmacological profile (Tsukamoto et al., 1995).
Chemical Reactions and Properties
The chemical behavior of these compounds is influenced by their functional groups and molecular architecture. For example, reactivity towards different reagents, stability under various conditions, and their ability to undergo further chemical transformations are key aspects. The work by Martin‐Lopez and Bermejo (1998) on the synthesis of azaspiro[4.5]decane systems through oxidative cyclization of olefinic precursors showcases the chemical reactivity and potential for further functionalization of spirocyclic compounds (Martin‐Lopez & Bermejo, 1998).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are essential for the compound's applicability in different fields. These properties can significantly affect the compound's suitability for pharmaceutical formulations. Quadrelli et al. (2011) detailed the crystal structure of related spiro compounds, providing insights into their solid-state properties and how these might influence their biological activity (Quadrelli et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity with specific reagents, stability in various environments, and the potential for bioactivity, are critical for developing new drugs. Studies on related compounds often aim to elucidate these properties to tailor compounds for specific therapeutic targets. Reddy et al. (2014) developed a novel synthesis route for oxaspiro[4.5]decan-1-ones, showcasing the innovative approaches to manipulating the chemical properties of spiro compounds for potential therapeutic uses (Reddy et al., 2014).
properties
IUPAC Name |
8-(2-methyl-1-benzofuran-5-carbonyl)-3-pentan-2-yl-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-4-5-15(2)24-14-22(28-21(24)26)8-10-23(11-9-22)20(25)17-6-7-19-18(13-17)12-16(3)27-19/h6-7,12-13,15H,4-5,8-11,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDYVGYVYFXDHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)N1CC2(CCN(CC2)C(=O)C3=CC4=C(C=C3)OC(=C4)C)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(2-Methyl-1-benzofuran-5-yl)carbonyl]-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
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